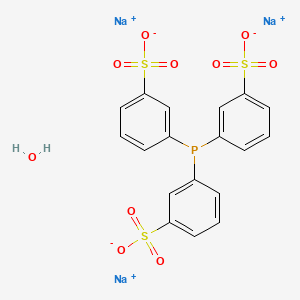

Sodium 3,3',3''-phosphinetriyltribenzenesulfonate hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate is an organic compound known for its water solubility and its role as a ligand in various catalytic processes. The compound has the molecular formula C18H18NaO10PS3 and a molecular weight of 544.48 g/mol . It is commonly used in the preparation of water-soluble organometal catalysts.

準備方法

Synthetic Routes and Reaction Conditions

Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate is synthesized by the sulfonation of triphenylphosphine. The sulfonation occurs at one meta-position of each of the three phenyl rings. The sulfonation agent used is oleum, a solution of sulfur trioxide in sulfuric acid. Upon dissolving in the oleum, the phosphine is protonated, and the phosphonium salt undergoes sulfonation .

Industrial Production Methods

The industrial production of this compound involves similar sulfonation processes, ensuring high purity and yield. The process is optimized for large-scale production, maintaining stringent reaction conditions to achieve consistent quality .

化学反応の分析

Types of Reactions

TPPTS participates in diverse reaction types due to its strong Lewis basicity and ability to form stable complexes with transition metals .

Reagents and Conditions

Reactions involving TPPTS require specific conditions to optimize yields and selectivity:

Key Reagents

-

Transition Metals : Rhodium (Rh), Ruthenium (Ru), Palladium (Pd) .

-

Oxidants : Hydrogen peroxide (H₂O₂), molecular oxygen (O₂) .

-

Solvents : Water, water/organic biphasic systems (e.g., water/toluene) .

Reaction Conditions

Industrial Catalysis

TPPTS-rhodium complexes are central to the hydroformylation of propene , producing butyraldehyde (a precursor for plastics and solvents) with >95% selectivity . The biphasic system allows easy catalyst recovery, reducing costs and waste .

Synthetic Chemistry

-

Suzuki-Miyaura Coupling : TPPTS-Pd complexes enable C–C bond formation in water, yielding biaryl compounds .

-

Asymmetric Hydrogenation : Ru-TPPTS catalysts reduce ketones to chiral alcohols (e.g., pharmaceutical intermediates) .

Oxidation Products

TPPTS oxidizes to its phosphine oxide derivative (TPPTS-O) under oxidative conditions, which remains water-soluble but loses catalytic activity .

Stability and Environmental Factors

-

Hydrolytic Stability : Stable in aqueous solutions at pH 6–8 but degrades under strongly acidic/basic conditions .

-

Reusability : Retains >90% activity after 5 cycles in biphasic hydroformylation .

Comparative Performance in Catalytic Systems

| Catalyst System | Reaction | Turnover Frequency (h⁻¹) | Selectivity |

|---|---|---|---|

| Rh-TPPTS (aqueous) | Propene hydroformylation | 500 | 98% |

| Pd-TPPTS (water/toluene) | Suzuki-Miyaura coupling | 200 | 85% |

| Ru-TPPTS (H₂O/ethanol) | Ketone hydrogenation | 150 | 92% (ee) |

Data derived from industrial and academic studies .

Mechanistic Insights

科学的研究の応用

Chemistry

TPPTS is extensively used as a ligand in the preparation of water-soluble organometallic catalysts. Its ability to stabilize metal nanoparticles, such as palladium (Pd) and rhodium (Rh), makes it invaluable in various catalytic processes:

- Hydroformylation : TPPTS facilitates the hydroformylation of olefins, which is crucial for producing aldehydes from alkenes. Studies indicate that TPPTS-stabilized Rh complexes show enhanced catalytic activity compared to traditional catalysts .

- Suzuki-Miyaura Coupling : TPPTS-stabilized palladium nanoparticles have been successfully applied in the Suzuki-Miyaura coupling reaction under mild conditions, demonstrating effective catalysis in aqueous media .

| Reaction Type | Catalyst Type | Conditions | Reference |

|---|---|---|---|

| Hydroformylation | Rh-TPPTS complex | Aqueous phase | |

| Suzuki-Miyaura Coupling | PdNPs stabilized by TPPTS | Room temperature |

Biology

In biological research, TPPTS is utilized for enzyme catalysis and protein modification due to its water solubility:

- Enzyme Catalysis : The compound can enhance enzymatic reactions by acting as a co-catalyst or stabilizing enzyme-substrate complexes.

- Cellular Interactions : TPPTS influences cellular processes by interacting with cell signaling pathways and gene expression, impacting metabolic pathways essential for cell function.

Medical Applications

While primarily used for research purposes, TPPTS shows potential in medical applications:

- Drug Delivery Systems : Its ability to form stable complexes with metal ions positions TPPTS as a candidate for developing innovative drug delivery systems that can target specific tissues or cells effectively.

Industrial Applications

TPPTS finds utility in various industrial processes:

- Fine Chemicals Production : The compound is employed in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.

- Environmental Chemistry : TPPTS has been explored for its potential in environmental applications, such as catalyzing reactions that lead to the degradation of pollutants in aqueous solutions .

Case Study 1: Hydroformylation Reactions

A study demonstrated that using TPPTS as a ligand for rhodium catalysts significantly increased the yield of hydroformylation reactions compared to traditional phosphine ligands. The enhanced solubility allowed for easier product recovery and reduced environmental impact due to less organic solvent usage.

Case Study 2: Palladium Nanoparticle Stabilization

Research showed that TPPTS effectively stabilized palladium nanoparticles for use in catalytic reactions like the Suzuki-Miyaura coupling. The stability provided by TPPTS allowed for higher turnover numbers and improved reaction yields in aqueous environments .

作用機序

The compound exerts its effects primarily through its role as a ligand. It forms stable complexes with transition metals, enhancing their catalytic activity. The molecular targets include various metal ions, and the pathways involved are related to the catalytic cycles of the metal complexes .

類似化合物との比較

Similar Compounds

Triphenylphosphine: Unlike sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate, triphenylphosphine is not water-soluble.

Sodium triphenylphosphine trisulfonate: This compound is similar in structure but differs in its specific applications and reactivity.

Uniqueness

Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate is unique due to its high water solubility and its ability to form stable, water-soluble metal complexes. This property makes it particularly valuable in biphasic catalytic systems, where the catalyst can be easily separated from the reaction products .

生物活性

Sodium 3,3',3''-phosphinetriyltribenzenesulfonate hydrate, also known as Tris(3-sulfonatophenyl)phosphine hydrate, is a water-soluble phosphine compound that plays a significant role in various biochemical processes. This article explores its biological activity, mechanisms of action, and implications in cellular functions based on diverse research findings.

Target of Action

The compound acts primarily as a Lewis base, exhibiting stronger properties than triphenylphosphine. Its ability to form stable complexes with transition metals enhances its catalytic activity in biochemical reactions.

Biochemical Pathways

this compound is involved in several catalytic reactions, especially in the hydroformylation of propene. It serves as a ligand in the formation of organometallic catalysts that are crucial for industrial applications .

Cellular Effects

Impact on Cellular Processes

This compound influences various cellular processes by interacting with cell signaling pathways and gene expression. Its interaction with transition metals allows it to participate in catalytic reactions that can modify essential biomolecules, thereby affecting cellular metabolism.

Molecular Mechanism

At the molecular level, the compound binds to biomolecules and activates enzymes. The strong Lewis base properties enable it to facilitate enzyme activation or inhibition depending on the biochemical context. This interaction is critical for modulating gene expression linked to metabolic pathways.

Pharmacokinetics and Dosage Effects

Solubility and Transport

this compound is highly soluble in water, which aids its distribution within biological systems. Its transport occurs through interactions with specific transporters and binding proteins, influencing its localization within cells.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage. Lower doses can enhance catalytic reactions without significant adverse effects, while higher doses may lead to toxicity or other negative reactions. The impact on cellular metabolism and gene expression is often dose-dependent.

Table 1: Summary of Biological Activities

Research Insights

- Stability and Environmental Influence: The stability of this compound can be affected by environmental factors such as humidity due to its hygroscopic nature. This property may influence its reactivity and efficacy in biological systems over time.

- Subcellular Localization: The compound localizes within specific cellular compartments like mitochondria or endoplasmic reticulum, where it exerts catalytic activity essential for various biochemical reactions.

特性

IUPAC Name |

trisodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O9PS3.3Na.H2O/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;1H2/q;3*+1;/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKGPXOPDRYAAQ-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].O.[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Na3O10PS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。